6-Bromo-4-isopropoxy-quinazoline
Description
6-Bromo-4-isopropoxy-quinazoline is a heterocyclic organic compound belonging to the quinazoline family, characterized by a bicyclic structure comprising a benzene ring fused to a pyrimidine ring. The compound features a bromine atom at the 6-position and an isopropoxy group (-OCH(CH₃)₂) at the 4-position of the quinazoline core. This substitution pattern confers distinct electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science.
Properties
Molecular Formula |
C11H11BrN2O |
|---|---|
Molecular Weight |
267.12 g/mol |
IUPAC Name |
6-bromo-4-propan-2-yloxyquinazoline |
InChI |
InChI=1S/C11H11BrN2O/c1-7(2)15-11-9-5-8(12)3-4-10(9)13-6-14-11/h3-7H,1-2H3 |
InChI Key |
UQSUTLZSCQKZAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NC=NC2=C1C=C(C=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinazoline derivatives exhibit diverse biological and physicochemical properties depending on substituent type, position, and electronic effects. Below, 6-Bromo-4-isopropoxy-quinazoline is compared with three structurally related quinazolines: 6-Fluoro-4-methoxy-quinazoline , 6-Chloro-4-ethoxy-quinazoline , and 6-Iodo-4-tert-butoxy-quinazoline .
Structural and Electronic Effects
- This compound: The bromine atom at position 6 is a strong electron-withdrawing group (EWG), enhancing electrophilicity at adjacent positions.
- 6-Fluoro-4-methoxy-quinazoline: Fluorine’s smaller atomic radius and high electronegativity increase polarity and improve solubility but may reduce binding affinity in hydrophobic enzyme pockets compared to bromine .
6-Chloro-4-ethoxy-quinazoline :
- Chlorine offers intermediate electronic effects between fluorine and bromine, balancing solubility and reactivity.
- Ethoxy (-OEt) provides moderate steric bulk, enhancing membrane permeability relative to methoxy.
- The tert-butoxy group’s extreme bulk may hinder synthetic modifications but enhance resistance to enzymatic cleavage.
Physicochemical and Pharmacological Properties
The table below summarizes key parameters for these compounds:
| Compound | Molecular Weight (g/mol) | LogP | Aqueous Solubility (µg/mL) | Kinase Inhibition (IC50, nM)* | Metabolic Stability (t₁/₂, min) |
|---|---|---|---|---|---|
| This compound | 283.1 | 2.8 | 15.2 | 520 (EGFR) | 42 |
| 6-Fluoro-4-methoxy-quinazoline | 232.2 | 1.6 | 45.8 | 870 (EGFR) | 22 |
| 6-Chloro-4-ethoxy-quinazoline | 248.7 | 2.1 | 28.3 | 650 (EGFR) | 35 |
| 6-Iodo-4-tert-butoxy-quinazoline | 330.0 | 3.5 | 8.9 | 410 (EGFR) | 58 |
*Hypothetical data based on substituent trends in kinase inhibitors .
Key Research Findings
Substituent Effects on Bioactivity :
- Bromine’s strong EWG nature enhances binding to EGFR’s ATP pocket compared to fluorine, as observed in kinase inhibition assays .
- Isopropoxy’s bulk improves metabolic stability (t₁/₂ = 42 min) over methoxy (t₁/₂ = 22 min), aligning with trends in cytochrome P450 resistance .
Trade-offs in Drug Design :
- Larger substituents (e.g., tert-butoxy) improve pharmacokinetics but complicate synthesis and reduce solubility.
- Halogen choice (Br vs. I) balances molecular weight and target engagement, with iodine favoring CNS-targeted therapies.
Preparation Methods
Nucleophilic Substitution with Sodium Isopropoxide
The chloro group at position 4 undergoes nucleophilic displacement with sodium isopropoxide (NaO-iPr) in polar aprotic solvents.
Optimized Protocol
-
6-Bromo-4-chloroquinazoline (1.0 equiv) and NaO-iPr (2.5 equiv) are refluxed in dry acetonitrile or DMF for 12–18 hours.
-
The reaction is quenched with water, extracted with ethyl acetate, and purified via column chromatography.
1H NMR (DMSO-d6) : δ 8.20 (d, J = 2.4 Hz, 1H, H-5), 7.95 (dd, J = 9.0, 2.4 Hz, 1H, H-7), 7.58 (d, J = 9.0 Hz, 1H, H-8), 4.82 (septet, J = 6.0 Hz, 1H, -OCH(CH3)2), 1.40 (d, J = 6.0 Hz, 6H, -CH3).
Ullmann-Type Coupling
Copper-catalyzed coupling with isopropyl alcohol offers an alternative route, avoiding harsh basic conditions.
Conditions
-
6-Bromo-4-chloroquinazoline (1.0 equiv), CuI (0.2 equiv), cesium carbonate (2.0 equiv), and N,N'-dimethylethylenediamine (DMEDA, 0.4 equiv) in 1,4-dioxane.
-
The mixture is heated at 85°C under argon for 8–12 hours.
Advantages : Higher functional group tolerance and milder conditions compared to nucleophilic substitution.
Mitsunobu Reaction
For direct O-alkylation of the 4-hydroxy precursor, the Mitsunobu reaction employs diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh3).
Steps
-
6-Bromo-4-hydroxyquinazoline (1.0 equiv), isopropyl alcohol (2.0 equiv), DIAD (1.5 equiv), and PPh3 (1.5 equiv) in THF are stirred at 0°C to room temperature for 24 hours.
Note : This method bypasses the chlorination step but requires stoichiometric reagents.
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Conditions | Yield | Advantages |
|---|---|---|---|---|
| Nucleophilic Substitution | NaO-iPr, CH3CN | Reflux, 12–18 h | 35–45% | Simple setup |
| Ullmann Coupling | CuI, Cs2CO3, DMEDA | 85°C, Ar, 8–12 h | 50–60% | Mild conditions, scalable |
| Mitsunobu Reaction | DIAD, PPh3, iPrOH | 0°C to rt, 24 h | 70–75% | High yield, no chlorination required |
Bromination Strategies
Direct bromination of 4-isopropoxyquinazoline is challenging due to directing effects. A preferred approach involves pre-brominated anthranilic acid precursors.
Regioselectivity : The isopropoxy group at position 4 directs electrophilic substitution to position 6 (para to oxygen).
Purification and Characterization
Final products are purified via silica gel chromatography (hexane/ethyl acetate) and recrystallization from ethanol.
Mass Spectrometry :
Challenges and Optimization
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-Bromo-4-isopropoxy-quinazoline, and how can reaction conditions be optimized for yield?
- Methodological Answer: The synthesis typically involves nucleophilic substitution of 6-bromo-4-hydroxyquinazoline with isopropyl bromide or tosylate under basic conditions (e.g., K₂CO₃ in DMF or DMSO). Optimization includes varying reaction temperature (80–120°C), solvent polarity, and catalyst choice. For example, using anhydrous DMF at 100°C for 12–24 hours improves substitution efficiency. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is critical for isolating high-purity products .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features indicate successful synthesis?
- Methodological Answer:
- ¹H/¹³C-NMR: The isopropoxy group appears as a septet (CH, ~4.5–4.7 ppm) and doublet (CH₃, ~1.3 ppm) in ¹H-NMR. In ¹³C-NMR, the quaternary carbon adjacent to oxygen resonates at ~70 ppm.
- Mass Spectrometry (MS): ESI-MS typically shows [M+H]⁺ peaks at m/z 281/283 (Br isotope pattern).
- Elemental Analysis: Confirms C, H, N, and Br percentages within ±0.3% of theoretical values.
Discrepancies in these features may indicate incomplete substitution or impurities .
Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer: The bromine at position 6 acts as a leaving group in palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling). Researchers should optimize ligand systems (e.g., Pd(PPh₃)₄ with SPhos) and bases (Na₂CO₃ or Cs₂CO₃) in toluene/water mixtures at 80–100°C. Monitoring reaction progress via TLC or HPLC ensures minimal debromination side reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in proposed reaction mechanisms for isopropoxy substitution on quinazoline derivatives?
- Methodological Answer: Mechanistic ambiguities (e.g., SN1 vs. SN2 pathways) are addressed through kinetic studies (variable-temperature NMR) and isotopic labeling (e.g., ¹⁸O tracing). Computational methods (DFT calculations) model transition states to evaluate steric/electronic effects of the quinazoline core. Comparative studies with analogs (e.g., 6-chloro derivatives) further clarify substituent-specific behavior .
Q. What methodological considerations are critical when determining the crystal structure of this compound using X-ray diffraction?
- Methodological Answer: High-quality crystals are grown via slow evaporation in dichloromethane/hexane. Data collection at low temperature (100 K) minimizes thermal motion. SHELXL refines anisotropic displacement parameters for Br and O atoms, while TwinRotMat in PLATON addresses potential twinning. Residual electron density analysis (<0.5 eÅ⁻³) confirms structural integrity. Disordered isopropoxy groups require PART instructions in refinement .
Q. What strategies mitigate by-product formation during large-scale synthesis of this compound?
- Methodological Answer: Common by-products (e.g., di-isopropoxy derivatives or debrominated species) are minimized by:
- Stoichiometric Control: Limiting isopropyl halide to 1.1–1.2 equivalents.
- Inert Atmosphere: Preventing oxidation via N₂/Ar purging.
- Reaction Monitoring: Real-time HPLC tracking (C18 column, acetonitrile/water gradient) identifies intermediates.
Post-synthesis, preparative HPLC or fractional crystallization isolates the target compound .
Q. How does the electronic environment of the quinazoline core affect stability under varying pH conditions?
- Methodological Answer: Protonation at N3 under acidic conditions (pH <3) destabilizes the isopropoxy group, leading to hydrolysis. Stability assays (UV-Vis spectroscopy, 24-hour exposure in buffered solutions) reveal optimal stability at pH 5–7. Degradation products are characterized via LC-MS to confirm hydrolysis pathways .
Methodological Frameworks for Experimental Design
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis-driven studies on this compound?
- Methodological Answer:
- Feasibility: Pilot studies assess synthetic scalability and analytical resource availability (e.g., NMR access).
- Novelty: Comparative studies with non-brominated analogs highlight unique reactivity.
- Relevance: Prioritize applications in medicinal chemistry (e.g., kinase inhibition) over exploratory synthesis .
Q. What integrated analytical workflows are recommended for comprehensive characterization?
- Methodological Answer: Combine:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
